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Compound of Interest

Compound Name: 1,5-Dioxaspiro[5.5]undecane

Cat. No.: B086954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-
Dioxaspiro[5.5]undecane and its derivatives. The information is presented to support
research, development, and quality control activities involving this spiroketal scaffold.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,5-Dioxaspiro[5.5]Jundecane
and a closely related derivative, 1,5-Dioxaspiro[5.5]undecan-3-one.

1,5-Dioxaspiro[5.5]Jundecane

Table 1: *H NMR Data (Estimated)

Protons Chemical Shift (6, ppm) Multiplicity
-O-CH2-CH2-CH2-0O- ~3.7 t
-O-CH2-CH2-CH2-O- ~1.8 p
Cyclohexane CH: ~1.5-1.6 m

Note: Specific experimental *H NMR data for 1,5-Dioxaspiro[5.5]undecane is not readily
available in the public domain. The chemical shifts provided are estimations based on typical
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values for protons in similar chemical environments.

Table 2: 13C NMR Data

Carbon Chemical Shift (o, ppm)
Spiro Carbon ~98
-O-CHa- ~60
-O-CH2-CH2-CH-O- ~20
Cyclohexane C2/C6 ~35
Cyclohexane C3/C5 ~24
Cyclohexane C4 ~26

Note: Data sourced from publicly available spectral databases.

Table 3: IR and Mass Spectrometry Data

Technique Key Peaks/Values

IR (Vapor Phase) C-0O stretching, C-H stretching

Molecular lon (M*): m/z 156. Key fragments:

Mass Spec. (GC-MS) miz 113, 55, 41.[1]

1,5-Dioxaspiro[5.5]Jundecan-3-one

Table 4: 1H and 13C NMR Data for 1,5-Dioxaspiro[5.5]undecan-3-one

Nucleus Chemical Shift (o, ppm)

H NMR 1.40-1.49 (m, 2H), 1.55-1.64 (m, 4H), 1.70-
1.77 (m, 4H), 4.18 (s, 4H)

13C NMR 22.8, 25.2, 32.5, 66.5, 99.8, 208.0
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Table 5: IR and HRMS Data for 1,5-Dioxaspiro[5.5]undecan-3-one

Technique Values

2938, 2863, 1751, 1448, 1435, 1425, 1369,
IR (film, cm™?) 1338, 1281, 1264, 1239, 1201, 1162, 1146,
1118, 1079, 1058, 1028, 922, 847, 825

Calculated for CoH1503 [M+H]*: 171.1016,

HRMS (ESI
(ES) Found: 171.1008

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The
following are protocols for the synthesis and spectroscopic analysis of the title compound and
its derivative.

Synthesis of 1,5-Dioxaspiro[5.5]Jundecane

This procedure outlines the formation of the spiroketal from cyclohexanone and 1,3-
propanediol.

Materials:

Cyclohexanone

e 1,3-Propanediol

 Triethyl orthoformate

e Zirconium chloride

e Dichloromethane (dry)

e 1N Sodium hydroxide solution (ice-chilled)

e Anhydrous sodium sulfate

Procedure:
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» To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml),
successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31
mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.

 Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

 After stirring, add ice-chilled 1N agueous sodium hydroxide solution (1.5 I) to the reaction
mixture with stirring.

o Extract the mixture with dichloromethane.
e Wash the organic extract with water and dry over anhydrous sodium sulfate.
o Filter the solution and remove the solvent in vacuo.

» Purify the residue by reduced-pressure distillation to afford 1,5-Dioxaspiro[5.5]Jundecane.

Spectroscopic Characterization of 1,5-
Dioxaspiro[5.5]Jundecan-3-one

The following protocols were used for the characterization of 1,5-Dioxaspiro[5.5]undecan-3-
one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Instrument: 400 MHz NMR Spectrometer
e Solvent: Chloroform-d (CDCI3)

e Procedure: Acquire *H and 3C NMR spectra at room temperature. Chemical shifts are
reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:
e Technique: Attenuated Total Reflectance (ATR) on a thin film of the sample.

e Range: Data collected over the standard mid-IR range.
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High-Resolution Mass Spectrometry (HRMS):
« lonization: Electrospray lonization (ESI)
e Analysis: Data acquired in positive ion mode to detect the [M+H]* ion.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization
processes.
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General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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